![molecular formula C13H12INO3S2 B492399 2-(2-Furyl)-3-[(4-iodophenyl)sulfonyl]-1,3-thiazolidine CAS No. 667910-32-9](/img/structure/B492399.png)

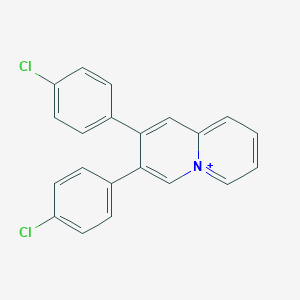

2-(2-Furyl)-3-[(4-iodophenyl)sulfonyl]-1,3-thiazolidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

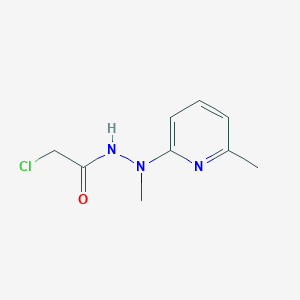

The compound “2-(2-Furyl)-3-[(4-iodophenyl)sulfonyl]-1,3-thiazolidine” is a complex organic molecule. It contains a furyl group, which is a heterocyclic compound containing a five-membered ring with one oxygen atom and four carbon atoms . The molecule also contains a sulfonyl group, which is a functional group consisting of a sulfur atom bonded to two oxygen atoms .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, a study presented a new series of 2-furyl derivatives. The synthesis was initiated by the treatment of different secondary amines with 4-bromomethylbenzenesulfonyl chloride to obtain various sulfonyl amines. These were then reacted with 2-furyl methanone in the presence of K2CO3 .Molecular Structure Analysis

The molecular structure of this compound can be confirmed by various spectroscopic techniques such as EI-MS, IR, and 1H-NMR . The furyl group in the molecule contributes to its aromaticity, while the sulfonyl group may contribute to its reactivity .Chemical Reactions Analysis

Sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science. Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .科学的研究の応用

Synthesis and Biological Applications of Thiazolidines

Thiazolidine motifs serve as crucial intermediates in organic synthesis and medicinal chemistry, bridging the gap between these fields to foster the development of new drug candidates. Their inherent sulfur content enhances pharmacological properties, making thiazolidines a focal point in drug discovery efforts for their diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. The literature emphasizes the significance of green synthesis approaches, atom economy, and cleaner reaction profiles in the development of thiazolidine derivatives, highlighting their role in designing next-generation drug candidates with multifunctional capabilities (Sahiba, Sethiya, Soni, Agarwal, & Agarwal, 2020).

Pharmacological Importance of 1,3-Thiazolidin-4-ones

The pharmacological relevance of 1,3-thiazolidin-4-ones and their functionalized analogs, including glitazones and rhodanines, is well-documented. These compounds exhibit promising activities against various diseases, underscoring their potential in medicinal chemistry. The review of synthetic developments and green methodologies from the mid-nineteenth century to the present day reflects the evolution of these compounds in addressing health concerns, further establishing their significance in drug discovery and development (Santos, Jones Junior, & Silva, 2018).

Sulfonamide Compounds in Medicinal Chemistry

Sulfonamide compounds, characterized by their primary sulfonamide moiety, have been pivotal in treating bacterial infections and various other medical conditions. The exploration of sulfonamides in the literature between 2008 and 2012 demonstrates their extensive application in developing novel drugs with targeted actions against specific diseases, including cancer and glaucoma. This review sheds light on the evolving landscape of sulfonamide-based therapeutics, emphasizing the need for novel compounds to address unmet medical needs (Carta, Scozzafava, & Supuran, 2012).

作用機序

将来の方向性

特性

IUPAC Name |

2-(furan-2-yl)-3-(4-iodophenyl)sulfonyl-1,3-thiazolidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12INO3S2/c14-10-3-5-11(6-4-10)20(16,17)15-7-9-19-13(15)12-2-1-8-18-12/h1-6,8,13H,7,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PACKNIZYGMLQMA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(N1S(=O)(=O)C2=CC=C(C=C2)I)C3=CC=CO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12INO3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Furyl)-3-[(4-iodophenyl)sulfonyl]-1,3-thiazolidine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Methylacenaphtho[1',2':3,4]pyridazino[6,1-b]benzimidazol-8-ium](/img/structure/B492329.png)

![5-[10-(2,3-Diethylpyridazino[1,6-a]benzimidazol-5-ium-5-yl)deca-4,6-diynyl]-2,3-diethylpyridazino[1,6-a]benzimidazol-5-ium](/img/structure/B492333.png)

![8-Methylacenaphtho[1,2-e]naphtho[2',3':4,5]imidazo[1,2-b]pyridazin-8-ium](/img/structure/B492335.png)

![8-Methyl-3-(3,4,5-trimethoxybenzoyl)oxy-8-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B492336.png)

![2-ethyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B492338.png)

![2-chloro-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide](/img/structure/B492350.png)